Stachybotrolide

Übersicht

Beschreibung

Stachybotrolide is an organic compound produced by the fungus Stachybotrys alternans. It is a cyclic diterpene compound with a unique chemical structure and notable biological activity. This compound is known for its antimicrobial properties, making it a subject of interest in various scientific research fields .

Vorbereitungsmethoden

Stachybotrolide is typically prepared through extraction or fermentation from fungi of the genus Stachybotrys. The extraction method involves solvent extraction and column chromatography, followed by chemical synthesis to obtain the target compound . The process is complex and requires specialized techniques and experimental conditions.

Analyse Chemischer Reaktionen

Stachybotrolide undergoes various chemical reactions, including acetylation and reduction reactions. For instance, derivatives such as stachybotrydial diacetate and stachybotramide triacetate are prepared by acetylation and reduction reactions . Common reagents used in these reactions include acetic anhydride and reducing agents. The major products formed from these reactions are derivatives with modified functional groups, which are useful for structure elucidation and biological activity studies .

Wissenschaftliche Forschungsanwendungen

Stachybotrolide has several scientific research applications due to its antimicrobial activity. It is used in the development of biopesticides and has shown inhibitory effects on various bacteria, fungi, and viruses . Additionally, it is studied for its potential use in medicine, particularly in the development of new antimicrobial agents. Its unique chemical structure also makes it a valuable compound for research in organic chemistry and natural product synthesis .

Wirkmechanismus

The mechanism of action of Stachybotrolide involves its interaction with microbial cell membranes, leading to the disruption of cell membrane integrity and inhibition of microbial growth . The molecular targets and pathways involved in its antimicrobial activity are still under investigation, but it is believed to interfere with essential cellular processes in microorganisms.

Vergleich Mit ähnlichen Verbindungen

Stachybotrolide is similar to other secondary metabolites produced by fungi, such as trichothecenes, triprenyl phenols, and polyketides . its unique cyclic diterpene structure and specific biological activities distinguish it from these compounds. Similar compounds include stachybotrydial diacetate, stachybotramide triacetate, and spirobenzofurandialcohol .

Biologische Aktivität

Stachybotrolide is a bioactive compound derived from the fungus Stachybotrys alternans, which is part of the Stachybotrys genus known for producing various secondary metabolites with significant biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and potential applications in medicine and biotechnology.

- Chemical Formula : CHO

- CAS Number : 149691-31-6

- Molecular Weight : 402.48 g/mol

This compound is classified as a sesquiterpenoid, a class of terpenes that typically exhibit a range of biological activities due to their complex structures and reactivity.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

- Cytotoxicity : Shows potential in inducing apoptosis in cancer cells, suggesting its utility in cancer therapy.

- Anti-inflammatory Properties : May reduce inflammation through modulation of inflammatory pathways.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacteria and fungi | |

| Cytotoxic | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory responses |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest the following pathways:

- Inhibition of Protein Synthesis : Similar to other metabolites from Stachybotrys, this compound may interfere with protein synthesis, leading to cell death in susceptible organisms.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against clinical isolates of Escherichia coli and Candida albicans. Results indicated that this compound exhibited significant inhibitory concentrations (MIC values) compared to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound could significantly reduce the viability of human breast cancer cells (MCF-7). The mechanism was linked to increased levels of apoptotic markers and decreased proliferation rates, suggesting its potential role in cancer treatment strategies.

Eigenschaften

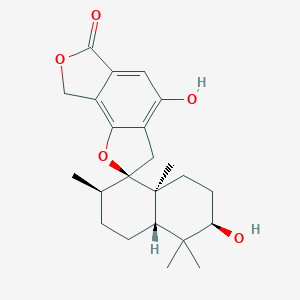

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[3,4-g][1]benzofuran]-6'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-12-5-6-17-21(2,3)18(25)7-8-22(17,4)23(12)10-14-16(24)9-13-15(19(14)28-23)11-27-20(13)26/h9,12,17-18,24-25H,5-8,10-11H2,1-4H3/t12-,17+,18-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNSYAPUOMHZDE-RCJATNNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)COC5=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)COC5=O)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Stachybotrolide a potential candidate for combating MRSA infections?

A1: Research indicates that this compound exhibits potent antibacterial activity against MRSA. [] This is particularly relevant as MRSA infections are a significant health concern due to the bacteria's ability to develop resistance to multiple antibiotics. The emergence of antibiotic resistance makes traditional treatment approaches less effective, creating an urgent need for novel therapeutic options.

Q2: What do we know about how this compound works against MRSA?

A2: While the precise mechanism of action of this compound against MRSA remains to be fully elucidated, it's suggested that the compound might exert its effect by inhibiting the formation of biofilms. [] Biofilms are complex communities of bacteria encased within a self-produced matrix, which provides them with enhanced protection against antibiotics and the host's immune system. By disrupting biofilm formation, this compound could potentially render MRSA more susceptible to conventional antibiotics and enhance the body's natural immune response. Further research is necessary to confirm this mechanism of action and explore other potential pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.